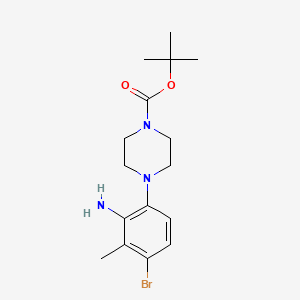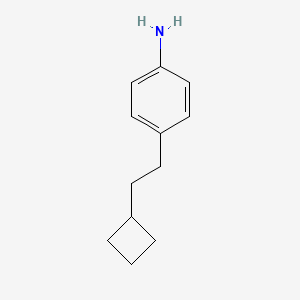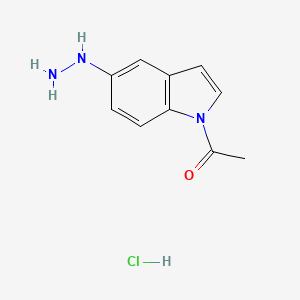
tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-4-bromo-3-metilfenil)piperazina-1-carboxilato de terc-butilo: es un compuesto orgánico que pertenece a la clase de los derivados de la piperazina. Este compuesto se caracteriza por la presencia de un grupo éster de terc-butilo y un anillo de piperazina sustituido con un grupo amino, bromo y metilo. Se utiliza comúnmente como intermedio en la síntesis orgánica y tiene diversas aplicaciones en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-(2-amino-4-bromo-3-metilfenil)piperazina-1-carboxilato de terc-butilo normalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con la piperazina como material de partida.
Reacción de sustitución: La piperazina reacciona con 2-cloro-4-bromo-3-metilfenilamina para formar 4-(2-amino-4-bromo-3-metilfenil)piperazina.
Métodos de producción industrial: Los métodos de producción industrial de este compuesto son similares a la síntesis de laboratorio, pero se amplían para satisfacer las demandas de producción. Las reacciones se llevan a cabo en reactores grandes con un control preciso de la temperatura, la presión y el tiempo de reacción para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila debido a la presencia del grupo bromo.
Oxidación y reducción: El grupo amino se puede oxidar o reducir en condiciones apropiadas.
Reacciones de acoplamiento: El anillo de piperazina puede participar en reacciones de acoplamiento con varios electrófilos.
Reactivos y condiciones comunes:
Sustitución nucleófila: Los reactivos comunes incluyen azida de sodio (NaN3) y carbonato de potasio (K2CO3) en disolventes apróticos polares.
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean comúnmente.
Productos principales:
Productos de sustitución: Formación de azida u otros derivados sustituidos.
Productos de oxidación: Formación de derivados nitro o hidroxilo.
Productos de reducción: Formación de derivados de amina.
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
- Se emplea en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Biología:
- Se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas .
Medicina:
- Se ha investigado su posible uso en el desarrollo de fármacos, particularmente en la focalización de vías biológicas específicas.
Industria:
- Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-(2-amino-4-bromo-3-metilfenil)piperazina-1-carboxilato de terc-butilo implica su interacción con dianas moleculares específicas. Los grupos amino y bromo le permiten unirse a enzimas o receptores, modulando su actividad. El anillo de piperazina proporciona flexibilidad estructural, lo que permite que el compuesto encaje en varios sitios de unión. Este compuesto puede influir en las vías biológicas al inhibir o activar enzimas o receptores específicos .
Comparación Con Compuestos Similares
Compuestos similares:
- 4-(2-Etoxi-2-oxoethyl)piperazina-1-carboxilato de terc-butilo
- 4-(2-Hidrazino-2-oxoethyl)piperazina-1-carboxilato de terc-butilo
- 1-Boc-piperazina
Comparación:
- 4-(2-Etoxi-2-oxoethyl)piperazina-1-carboxilato de terc-butilo y 4-(2-Hidrazino-2-oxoethyl)piperazina-1-carboxilato de terc-butilo son similares en estructura pero difieren en los sustituyentes en el anillo de piperazina .
- 1-Boc-piperazina es otro compuesto relacionado con un grupo éster de terc-butilo pero carece de los sustituyentes amino, bromo y metilo .
Singularidad:
- La presencia de los grupos amino, bromo y metilo en el 4-(2-amino-4-bromo-3-metilfenil)piperazina-1-carboxilato de terc-butilo lo hace único y proporciona reactividad y actividad biológica específicas que no se observan en los compuestos similares.
Propiedades
Fórmula molecular |
C16H24BrN3O2 |
|---|---|
Peso molecular |
370.28 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24BrN3O2/c1-11-12(17)5-6-13(14(11)18)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h5-6H,7-10,18H2,1-4H3 |
Clave InChI |
QOPRZFIVSIOUSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1N)N2CCN(CC2)C(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)


![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)






